Selective Glucose Absorption Inhibition by Dibenzoylmethane vs. Curcumin in Intestinal Caco-2 Cell Model
Dibenzoylmethane demonstrates a distinct functional profile from curcumin in modulating intestinal saccharide transport. In differentiated Caco-2 cell monolayers, DBM (400 μM) reduced glucose absorption by 50% and decreased SGLT1 transporter expression by 45%, without affecting fructose absorption. In contrast, curcumin (200 μM) decreased glucose absorption by 72% and SGLT1 expression by 25%, while simultaneously increasing fructose absorption by 170% through enhanced paracellular permeability [1]. This differential selectivity indicates that DBM provides glucose-specific transport modulation without the fructose absorption enhancement observed with curcumin.
| Evidence Dimension | Glucose absorption inhibition and SGLT1 expression modulation |
|---|---|
| Target Compound Data | DBM 400 μM: 50% glucose absorption reduction; 45% SGLT1 expression decrease |
| Comparator Or Baseline | Curcumin 200 μM: 72% glucose absorption reduction; 25% SGLT1 expression decrease; 170% fructose absorption increase |
| Quantified Difference | DBM shows no fructose absorption enhancement (0% vs. curcumin +170%); DBM achieves 45% SGLT1 reduction vs. curcumin 25% |
| Conditions | Differentiated Caco-2 cell monolayers; 4 h pre-exposure followed by 30 min saccharide exposure; p < 0.05 |
Why This Matters
For researchers investigating glucose transport modulation without confounding effects on fructose permeability, DBM offers a cleaner pharmacological tool than curcumin.
- [1] Dohmen CGM, Troost FJ, Muijsenberg A, Sthijns MMJPE. Curcumin and bisdemethoxycurcumin inhibit glucose and enhance fructose absorption in differentiated Caco-2 cells, while dibenzoylmethane inhibits glucose absorption. Food Research International. 2025;221:117186. View Source
